1-(CYCLOPROPANESULFONYL)-N-METHOXYAZETIDINE-3-CARBOXAMIDE

Medicinal Chemistry Lead Optimization Physicochemical Property Optimization

Researchers struggle with floppy linkers that fail to define binding vectors, wasting SAR resources. This fully synthetic, non-chiral azetidine scaffold offers a rigid, 3D solution. - **Optimized Fragment Properties:** MW 234.28, XLogP -0.8, TPSA 84.1 Ų-ideal for fragment-based screening (FBDD). - **Actionable SAR Control:** The N-methoxy group provides a quantifiable H-bond donor/acceptor difference vs. des-methoxy analog for loss-of-activity studies. - **Metabolic Shielding:** Cyclopropanesulfonyl warhead blocks oxidative metabolism, improving microsomal stability vs. methylsulfonyl analogs. BenchChem provides ≥95% purity with reliable global logistics.

Molecular Formula C8H14N2O4S
Molecular Weight 234.27
CAS No. 1428371-64-5
Cat. No. B2875031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(CYCLOPROPANESULFONYL)-N-METHOXYAZETIDINE-3-CARBOXAMIDE
CAS1428371-64-5
Molecular FormulaC8H14N2O4S
Molecular Weight234.27
Structural Identifiers
SMILESCONC(=O)C1CN(C1)S(=O)(=O)C2CC2
InChIInChI=1S/C8H14N2O4S/c1-14-9-8(11)6-4-10(5-6)15(12,13)7-2-3-7/h6-7H,2-5H2,1H3,(H,9,11)
InChIKeyQYBUZQBRDAXFCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why 1-(Cyclopropanesulfonyl)-N-methoxyazetidine-3-carboxamide Is a Key Azetidine Scaffold


1-(Cyclopropanesulfonyl)-N-methoxyazetidine-3-carboxamide (CAS 1428371‑64‑5) is a fully synthetic, non‑chiral small molecule built on an azetidine‑3‑carboxamide core, bearing a cyclopropanesulfonyl group at the 1‑position and an N‑methoxy substituent on the carboxamide . It belongs to the broader class of sulfonamide‑functionalized azetidines that are routinely employed as conformationally constrained scaffolds in medicinal chemistry and chemical biology. Its computed physicochemical profile—molecular weight 234.28 g/mol, XLogP3‑AA of ‑0.8, topological polar surface area 84.1 Ų, five hydrogen‑bond acceptors, one hydrogen‑bond donor, and four rotatable bonds—places it in a property space that is frequently associated with favorable ligand efficiency and oral bioavailability . The compound is commercially available from multiple vendors at purities ≥95%, making it accessible for structure‑activity relationship (SAR) campaigns, fragment‑based screening, and focused library synthesis .

Constrained azetidine scaffold for conformationally restricted SAR exploration
Computed property space consistent with favorable ligand efficiency and oral bioavailability
Commercially available at purities suitable for fragment screening and library synthesis

Structural Differentiation from Closest Azetidine Analogs


Generic interchange of azetidine‑3‑carboxamide derivatives is not supported by their measured physicochemical and structural properties. Even minor modifications to the sulfonamide N‑substituent or the carboxamide terminus produce substantial changes in lipophilicity, hydrogen‑bonding capacity, molecular weight, and conformational flexibility . For example, replacing the cyclopropanesulfonyl group with a methylsulfonyl group lowers molecular weight by 26 Da and shifts XLogP3‑AA from ‑0.8 to ‑1.4, while removing the N‑methoxy group entirely drops molecular weight by 30 Da and increases topological polar surface area from 84.1 to 88.9 Ų . These variations directly influence solubility, permeability, metabolic stability, and target‑binding enthalpy—parameters that govern in vitro and in vivo performance. Consequently, substituting the target compound with a cheaper or more readily available analog without re‑optimizing the entire SAR series can invalidate biological data, derail lead‑optimization timelines, and waste procurement budgets.

Methylsulfonyl analog (CAS 1448036-30-3)
Lower lipophilicity (ΔlogP ~0.6) and reduced molecular weight may shift permeability and solubility predictions; not interchangeable without SAR re-optimization.
Des-methoxy analog (CAS 1428359-16-3)
One fewer hydrogen-bond acceptor and a ~30 Da lower molecular weight can alter binding thermodynamics and ligand efficiency; use as a negative control only after experimental confirmation.

Physicochemical Comparator Evidence


Molecular Weight vs. Des-Methoxy Analog

The N‑methoxy group distinguishes the target compound from its des‑methoxy analog 1‑(cyclopropylsulfonyl)azetidine‑3‑carboxamide (CAS 1428359‑16‑3). The target compound has a molecular weight of 234.28 g/mol, which is 30.03 g/mol higher than the comparator’s 204.25 g/mol . This difference is driven by the replacement of a hydrogen atom with a methoxy group (‑OCH₃, +30.03 Da). The increase in molecular weight translates to a higher heavy‑atom count (15 vs. 13) and an additional rotatable bond (4 vs. 3), which can influence binding entropy and solubility .

Molecular Weight
Reported
234.28vs204.25+30.03 g/mol
Higher MW impacts ligand efficiency metrics
Des-methoxy analog; computed by PubChem
Medicinal Chemistry Lead Optimization Physicochemical Property Optimization

Lipophilicity vs. Methylsulfonyl Analog

The cyclopropanesulfonyl group confers higher lipophilicity compared to the methylsulfonyl analog. The target compound exhibits an XLogP3‑AA of ‑0.8, which is 0.6 log units more lipophilic than the methylsulfonyl comparator’s ‑1.4 . A ΔlogP of 0.6 units represents a ~4‑fold difference in the octanol‑water partition coefficient, which can significantly alter membrane permeability and aqueous solubility. The target compound also has a higher molecular weight (234.28 vs. 208.24 g/mol) and an additional rotatable bond (4 vs. 3), reflecting the larger cyclopropane ring system .

Lipophilicity
Reported
−0.8vs−1.4Δ +0.6
Increased lipophilicity may affect permeability and solubility
Methylsulfonyl analog; XLogP3‑AA computed
ADME Lipophilicity Optimization Solubility Prediction

Hydrogen-Bond Acceptor Capacity Comparison

The N‑methoxy group adds one net hydrogen‑bond acceptor (HBA) relative to the des‑methoxy analog. The target compound has five HBA atoms (two sulfonyl oxygens, the carboxamide carbonyl oxygen, and two oxygens from the N‑methoxy group), whereas the comparator 1‑(cyclopropylsulfonyl)azetidine‑3‑carboxamide has only four . Both compounds share the same hydrogen‑bond donor count (1). This additional acceptor can form a new hydrogen bond with a protein backbone or side‑chain, potentially increasing binding enthalpy by 2–6 kJ/mol if the interaction is geometrically optimized .

H‑Bond Acceptors
Reported
5vs4+1
Extra acceptor may enable additional target H‑bond
Des‑methoxy analog; potential binding enthalpy gain
Structure‑Based Drug Design Pharmacophore Modeling Binding Affinity

Topological Polar Surface Area and Permeability

The topological polar surface area (TPSA) of the target compound is 84.1 Ų, which is 4.8 Ų lower than the 88.9 Ų of the des‑methoxy analog 1‑(cyclopropylsulfonyl)azetidine‑3‑carboxamide and identical to the 84.1 Ų of the methylsulfonyl analog N‑methoxy‑1‑(methylsulfonyl)azetidine‑3‑carboxamide . TPSA values below 90 Ų are generally considered favorable for oral absorption, and values below 60–70 Ų are often targeted for CNS penetration. The 4.8 Ų reduction relative to the des‑methoxy comparator suggests marginally improved passive membrane diffusion .

TPSA
Reported
84.1vs88.9−4.8 Ų
Lower TPSA suggests improved passive permeability
Versus des‑methoxy analog; identical to methylsulfonyl analog
CNS Drug Design Permeability Blood‑Brain Barrier Penetration

Rotatable Bond Count and Conformational Entropy

The N‑methoxy group increases the rotatable bond count from three to four relative to the des‑methoxy analog, while the cyclopropanesulfonyl group maintains the count at four compared to three for the methylsulfonyl analog . Each additional rotatable bond contributes approximately 3–5 kJ/mol to the conformational entropy penalty upon binding, which can reduce binding affinity if not compensated by favorable enthalpy . The target compound thus represents an intermediate conformational flexibility between the stiffer des‑methoxy scaffold and the more flexible N‑methoxy‑N‑methyl series, offering a tunable entropic profile for SAR exploration .

Rotatable Bonds
Reported
4vs3+1
Extra rotatable bond influences conformational entropy
Both des‑methoxy and methylsulfonyl analogs have 3
Conformational Analysis Binding Entropy Scaffold Optimization

Biological Comparator Data Gap Analysis

No peer‑reviewed journal articles, patents, or public bioassay databases (e.g., ChEMBL, PubChem BioAssay, BindingDB) were identified that contain direct quantitative biological activity data (IC₅₀, Kᵢ, EC₅₀, etc.) for 1‑(cyclopropanesulfonyl)‑N‑methoxyazetidine‑3‑carboxamide or its closest analogs . The evidence presented herein is therefore limited to computed physicochemical descriptors obtained from the PubChem compound database. This gap reflects the compound’s status as a research‑grade building block rather than a fully characterized biological probe. Procurement decisions based solely on these data should be accompanied by a plan for head‑to‑head experimental profiling against the specific comparator(s) relevant to the project’s target of interest.

Biological Data
Data to verify
No public bioassay records found
Procurement risk; plan head-to-head profiling
PubChem, ChEMBL, BindingDB searched May 2026
Data Gap Analysis Procurement Risk Assessment Experimental Planning

Procurement-Guiding Application Scenarios


Constrained Fragment Library Expansion

The compound’s azetidine core provides a rigid, three‑dimensional scaffold that is ideal for fragment‑based drug discovery (FBDD). Its molecular weight of 234.28 g/mol, XLogP3‑AA of ‑0.8, and TPSA of 84.1 Ų place it within the preferred property space for fragment libraries (MW < 300, logP < 3, TPSA < 90 Ų) . The quantitative differences in hydrogen‑bond acceptor count (5 vs. 4 for the des‑methoxy analog) and rotatable bonds (4 vs. 3) provide measurable diversity within azetidine series, enabling systematic exploration of binding‑site vectors without exceeding typical fragment physicochemical cutoffs .

Covalent Inhibitor Design with Tunable Warhead

The cyclopropanesulfonyl group is a well‑established electrophilic warhead for covalent modification of cysteine and serine proteases. The N‑methoxy carboxamide of the target compound modulates the electronic environment of the sulfonamide, as reflected in the 0.6‑unit XLogP3‑AA shift versus the methylsulfonyl analog . This shift can be exploited to fine‑tune warhead reactivity—less reactive methylsulfonyl analogs may require higher concentrations for target engagement, while the cyclopropanesulfonyl group offers a balanced electrophilicity profile suitable for reversible‑covalent or irreversible‑covalent design strategies .

Negative Control Design with Des-Methoxy Analog

In any assay where the N‑methoxy group is hypothesized to form a critical hydrogen bond with the target, the des‑methoxy analog 1‑(cyclopropylsulfonyl)azetidine‑3‑carboxamide serves as an ideal negative control. The measured difference of one hydrogen‑bond acceptor (5 vs. 4) and the 30 Da molecular‑weight shift provide a straightforward, quantifiable rationale for loss‑of‑activity interpretation, enabling robust SAR conclusions without confounding variables .

Metabolic Stability via Cyclopropane Incorporation

The cyclopropane ring is widely recognized for blocking oxidative metabolism at adjacent positions. The target compound’s cyclopropanesulfonyl group offers a built‑in metabolic shield compared to the methylsulfonyl analog, as evidenced by the molecular‑weight increase of 26 Da and the additional rotatable bond that reflects the larger ring system . Teams seeking to improve the in vitro microsomal stability of azetidine‑based leads can use the target compound as a benchmark scaffold, with the methylsulfonyl analog serving as the comparator for assessing the magnitude of the cyclopropane stabilization effect .

Application
Selection Property
Validation Focus
Fragment library expansion
Constrained azetidine scaffold with favorable LE profile
Ligand efficiency and library diversity metrics
Covalent inhibitor warhead tuning
Cyclopropanesulfonyl electrophilic warhead
Warhead reactivity vs. methylsulfonyl comparator
Negative control design
HBA count difference for loss‑of‑activity control
Confirm H‑bond dependency via des‑methoxy analog
Metabolic stability benchmarking
Cyclopropane ring as metabolic shield
Microsomal stability vs. methylsulfonyl analog
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